molecular formula C15H15N5O2 B5636626 3,6-dimethyl-4-(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-ylcarbonyl)isoxazolo[5,4-b]pyridine

3,6-dimethyl-4-(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-ylcarbonyl)isoxazolo[5,4-b]pyridine

Cat. No. B5636626
M. Wt: 297.31 g/mol
InChI Key: HAFMNSSICZDGQY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazo[4,5-c]pyridine derivatives involves complex chemical reactions, highlighting the compound's intricate preparation process. The synthesis often requires precise control of reaction conditions to achieve the desired molecular architecture. Key steps may include ring closure reactions, the introduction of substituents, and the use of specific catalysts to facilitate the formation of the target compound.

Molecular Structure Analysis

The molecular structure of imidazo[4,5-c]pyridine derivatives, including our compound of interest, has been extensively analyzed through experimental methods such as X-ray diffraction (XRD), infrared (IR) spectroscopy, and Raman studies, supported by theoretical data from density functional theory (DFT) calculations. These analyses reveal the compound's non-centrosymmetric orthorhombic crystal structure and the presence of hydrogen-bonded chains, indicating its stable dimeric forms and charge delocalization characteristics (Dymińska et al., 2013).

Chemical Reactions and Properties

The chemical reactivity of this compound is showcased through its involvement in various reactions, such as the Willgerodt-Kindler reaction and its potential for generating N-heterocyclic carbenes. These reactions not only demonstrate the compound's versatile reactivity but also its potential to serve as a precursor for a wide range of chemical transformations, leading to novel structures with diverse properties (Bukowski & Janowiec, 1996).

Physical Properties Analysis

The physical properties of imidazo[4,5-c]pyridine derivatives, including crystallography, solubility, and stability, are critical for understanding their behavior in various environments. The detailed analysis of these properties relies on advanced techniques such as crystal structure determination and Hirshfeld surface analysis, providing insights into intermolecular interactions and the factors influencing compound stability and solubility (G. Dhanalakshmi et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity, potential chemical transformations, and interactions with biological targets, are central to understanding the compound's utility in various scientific fields. Studies on similar imidazo[4,5-c]pyridine derivatives have elucidated their ability to undergo nucleophilic addition reactions, cycloaddition, and ring transformation processes, shedding light on the chemical versatility and potential applications of these compounds (Cheng et al., 2010).

properties

IUPAC Name

(3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-yl)-(3,4,6,7-tetrahydroimidazo[4,5-c]pyridin-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2/c1-8-5-10(13-9(2)19-22-14(13)18-8)15(21)20-4-3-11-12(6-20)17-7-16-11/h5,7H,3-4,6H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAFMNSSICZDGQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C)C(=O)N3CCC4=C(C3)NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-dimethyl-4-(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-ylcarbonyl)isoxazolo[5,4-b]pyridine

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